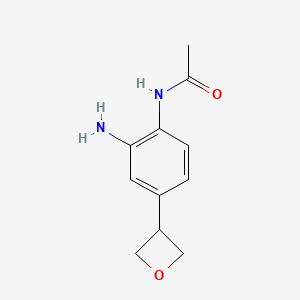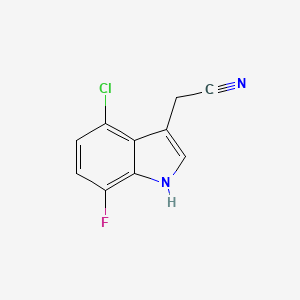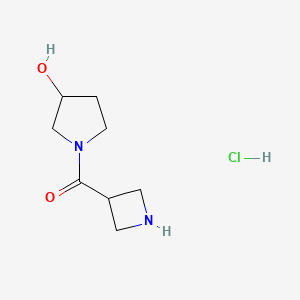
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is a chiral compound with a tetrahydroquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethyl aniline and ethyl chloroformate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline to dihydroquinoline or fully reduced quinoline.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully reduced quinoline.
Substitution: Various alkyl or aryl substituted tetrahydroquinolines.
Scientific Research Applications
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-Ketoconazole: Shares a similar chiral configuration and is used as an antifungal agent.
(2S,4R)-Ketoconazole: The enantiomer of (2R,4S)-ketoconazole with similar biological activities.
(1R,2R,4S)-Limonene-1,2-diol: Another chiral compound with different applications in flavor and fragrance industries.
Uniqueness
(2R,4S)-4-Ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its tetrahydroquinoline core and ethoxy group make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2R,4S)-4-ethoxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-6-5-9(2)7-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3/t10-,13+/m1/s1 |
InChI Key |
HGKYVZNOMXOEKP-MFKMUULPSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H](NC2=C1C=C(C=C2)C)C |
Canonical SMILES |
CCOC1CC(NC2=C1C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)


![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)





